molecular formula C9H14N2OS B2820956 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one CAS No. 90565-62-1

2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one

Cat. No.: B2820956
CAS No.: 90565-62-1
M. Wt: 198.28
InChI Key: CYBMUFLMBPLLND-UHFFFAOYSA-N
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Description

2-Thioxo-1,3-diazaspiro[46]undecan-4-one is a chemical compound with the molecular formula C₉H₁₄N₂OS It is known for its unique spirocyclic structure, which includes a thioxo group and a diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with a diamine in the presence of a dehydrating agent. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The diazaspiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one exerts its effects is largely dependent on its interaction with molecular targets. The thioxo group and diazaspiro ring system can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can affect biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

    1,3-Diazaspiro[4.6]undecan-2-one: Similar spirocyclic structure but lacks the thioxo group.

    4-Thioxo-1,3-diazaspiro[4.6]undecan-2-one: Similar structure with the thioxo group in a different position.

Uniqueness: 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one is unique due to its specific arrangement of the thioxo group and diazaspiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-sulfanylidene-1,3-diazaspiro[4.6]undecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-7-9(11-8(13)10-7)5-3-1-2-4-6-9/h1-6H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBMUFLMBPLLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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